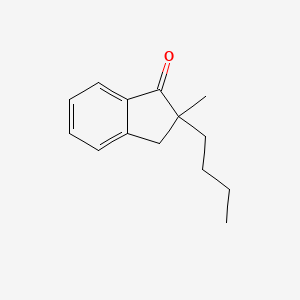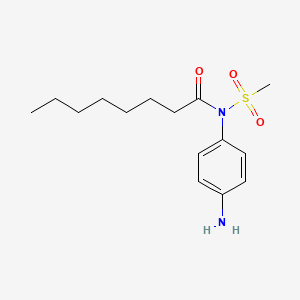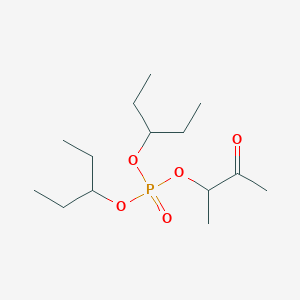
3-Oxobutan-2-yl dipentan-3-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobutan-2-yl dipentan-3-yl phosphate is a chemical compound with the molecular formula C12H23O6P. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutan-2-yl dipentan-3-yl phosphate typically involves the reaction of 3-oxobutan-2-yl chloride with dipentan-3-yl phosphate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxobutan-2-yl dipentan-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Oxobutan-2-yl dipentan-3-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 3-Oxobutan-2-yl dipentan-3-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as a catalyst or inhibitor in various biochemical reactions, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxobutan-2-yl dipentan-3-yl phosphate: Known for its unique structure and properties.
3-Oxobutan-2-yl dipentan-3-yl sulfate: Similar in structure but with different functional groups.
3-Oxobutan-2-yl dipentan-3-yl nitrate: Another similar compound with distinct chemical properties.
Uniqueness
This compound stands out due to its specific phosphate group, which imparts unique reactivity and applications compared to its sulfate and nitrate counterparts .
Eigenschaften
CAS-Nummer |
61010-64-8 |
|---|---|
Molekularformel |
C14H29O5P |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
3-oxobutan-2-yl dipentan-3-yl phosphate |
InChI |
InChI=1S/C14H29O5P/c1-7-13(8-2)18-20(16,17-12(6)11(5)15)19-14(9-3)10-4/h12-14H,7-10H2,1-6H3 |
InChI-Schlüssel |
HOMFYAMFCJPWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OP(=O)(OC(C)C(=O)C)OC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

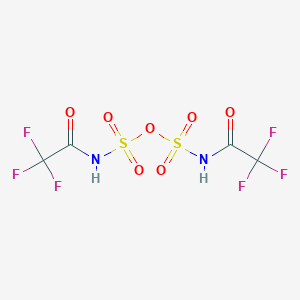
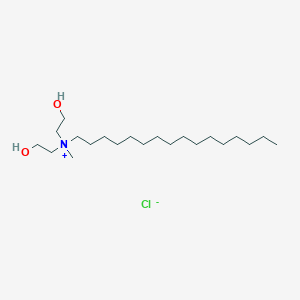
![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
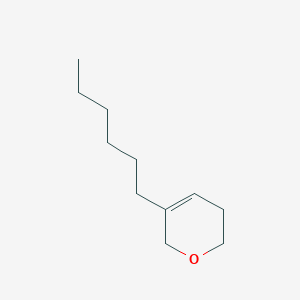
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
